2,2-difluoropent-4-enoic Acid
Overview
Description
2,2-Difluoropent-4-enoic acid is an organic compound with the molecular formula C5H6F2O2 It is a fluorinated derivative of pentenoic acid, characterized by the presence of two fluorine atoms at the second carbon position and a double bond between the fourth and fifth carbon atoms
Scientific Research Applications
2,2-Difluoropent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Fluorinated analogs of biological molecules can provide insights into the role of specific functional groups in biochemical processes.
Medicine: Fluorinated compounds are often used in drug design and development due to their enhanced metabolic stability and bioavailability. This compound can serve as a precursor for the synthesis of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants. Its fluorinated nature imparts unique properties such as hydrophobicity and chemical resistance.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in the preparation of polymers and copolymers , suggesting that its targets could be related to polymerization processes.
Mode of Action
Given its use in the synthesis of polymers and copolymers , it can be inferred that it may interact with its targets to facilitate polymerization reactions.
Biochemical Pathways
Considering its role in the synthesis of polymers and copolymers , it’s plausible that it may influence pathways related to polymer synthesis and degradation.
Result of Action
Given its role in the synthesis of polymers and copolymers , it’s likely that its action results in the formation of these materials.
Action Environment
It’s known that this compound is stored in a dry environment at a temperature between 2-8°c , suggesting that these conditions may be optimal for its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2,2-Difluoropent-4-enoic acid plays a significant role in various biochemical reactions. It is involved in the iodolactonization reaction, which leads to the formation of gamma-lactones. These gamma-lactones can be further converted into compounds such as 5-hydroxy-3,3-difluoropiperidine . The interactions of this compound with enzymes and proteins are crucial for its reactivity. For instance, it interacts with enzymes that facilitate the iodolactonization process, highlighting its importance in synthetic organic chemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The presence of fluorine atoms in its structure can affect the reactivity and stability of the compound within cellular environments. Studies have shown that this compound can impact the expression of specific genes and alter metabolic pathways, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes involved in the iodolactonization reaction is a prime example of its molecular mechanism. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its reactivity can vary depending on the experimental setup. Long-term exposure to the compound can lead to cumulative effects on cellular processes, highlighting the importance of temporal analysis in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects associated with the compound, and exceeding these thresholds can result in significant cellular and physiological changes. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within different cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoropent-4-enoic acid can be achieved through several methods. One common approach involves the fluorination of pentenoic acid derivatives. For instance, the reaction of 4-pentenoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity, which is often achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoropent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using oxidizing agents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with nucleophiles such as amines or thiols can replace the fluorine atoms with amino or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or ozone (O3) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Comparison with Similar Compounds
2,2-Difluoropent-4-enoic acid can be compared with other fluorinated pentenoic acids, such as:
2-Fluoropent-4-enoic acid: Contains a single fluorine atom at the second carbon position. It has different reactivity and stability compared to the difluorinated analog.
3,3-Difluoropent-4-enoic acid: Contains two fluorine atoms at the third carbon position. The position of the fluorine atoms affects the compound’s chemical properties and reactivity.
2,2,3,3-Tetrafluoropent-4-enoic acid: Contains four fluorine atoms, two at the second and two at the third carbon positions. This compound has even greater stability and unique reactivity due to the high degree of fluorination.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated pentenoic acids.
Properties
IUPAC Name |
2,2-difluoropent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-2-3-5(6,7)4(8)9/h2H,1,3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOKYUDUAYXFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474654 | |
Record name | 2,2-difluoropent-4-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55039-89-9 | |
Record name | 2,2-difluoropent-4-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DIFLUOROPENT-4-ENOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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